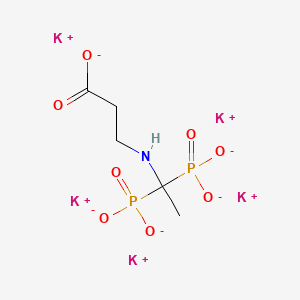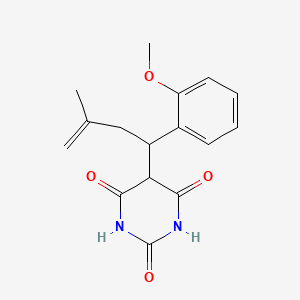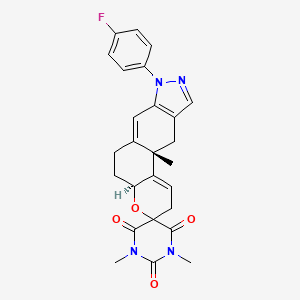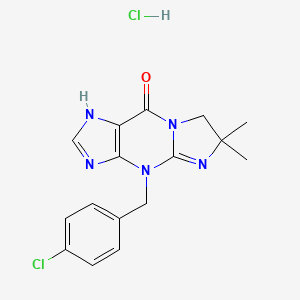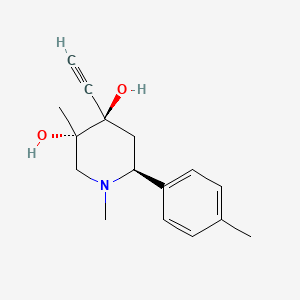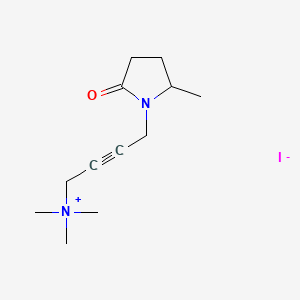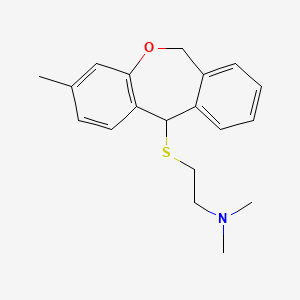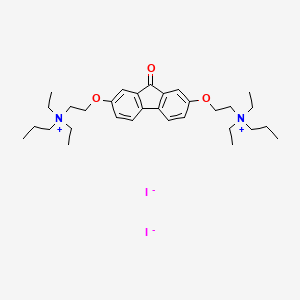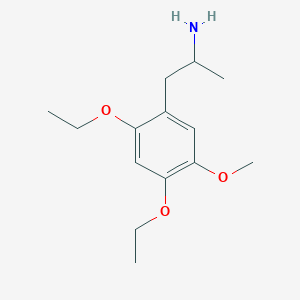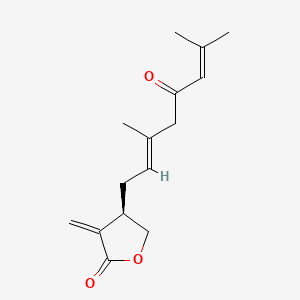
Anthecotuloide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthecotuloide is an irregular sesquiterpene lactone isolated from the plant Anthemis cotula LThis compound is known for its allergenic properties and is part of the larger family of sesquiterpene lactones, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of anthecotuloide involves two potential pathways: the non-farnesyl diphosphate route and the head-to-head condensation of geranyl diphosphate with dimethylallyl diphosphate . Isotopic labeling experiments have shown that the isoprene building blocks of this sesquiterpene are formed exclusively via the MEP terpene biosynthetic pathway .
Industrial Production Methods
Extraction from the plant material using various techniques such as ultrasound-assisted extraction has been explored to obtain high yields of sesquiterpenoids, including this compound .
Chemical Reactions Analysis
Types of Reactions
Anthecotuloide undergoes various chemical reactions typical of sesquiterpene lactones, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Anthecotuloide has been studied for its potential biological activities, including anti-inflammatory, hepatoprotective, and antioxidant properties . Its allergenic nature has also made it a subject of interest in studies related to allergic reactions and immune responses. Additionally, its unique structure makes it a valuable compound for studying sesquiterpene biosynthesis and the MEP pathway .
Mechanism of Action
The mechanism of action of anthecotuloide involves its interaction with cellular redox balance and induction of oxidative stress in cells . This disruption can lead to various biological effects, including anti-inflammatory and antioxidant activities. The molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Anthecotuloide is unique among sesquiterpene lactones due to its irregular structure and biosynthetic pathway. Similar compounds include other sesquiterpene lactones such as parthenolide, helenalin, and costunolide, which also exhibit diverse biological activities . this compound’s specific allergenic properties and biosynthetic origin set it apart from these related compounds .
Properties
CAS No. |
23971-84-8 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4R)-4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+/t13-/m0/s1 |
InChI Key |
WSKLYRKBPFVGEJ-KKNAONHISA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/C[C@H]1COC(=O)C1=C)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



